2-(4-Chlorophenyl)-1H-indole

Anti-inflammatory drug discovery COX inhibition In vivo pharmacology

Researchers pursuing novel COX-2 selective inhibitors or anticancer thiosemicarbazones often face scaffold limitations that compromise efficacy. 2-(4-Chlorophenyl)-1H-indole (CAS 1211-35-4) addresses this gap as a privileged halogenated indole building block. • Enables synthesis of derivatives with >3× cytotoxicity vs. etoposide in A-549/Hep-G2 cancer lines • Proven in vivo anti-inflammatory efficacy with reduced GI toxicity vs. phenylbutazone • ≥98% GC purity with batch-to-batch consistency for reproducible SAR studies

Molecular Formula C14H10ClN
Molecular Weight 227.69 g/mol
CAS No. 1211-35-4
Cat. No. B074264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-1H-indole
CAS1211-35-4
Molecular FormulaC14H10ClN
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H10ClN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H
InChIKeyKDNXKQSAAZNUCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-1H-indole: Baseline Properties & Analytical Data


2-(4-Chlorophenyl)-1H-indole (CAS 1211-35-4) is a halogenated 2-phenylindole derivative with the molecular formula C₁₄H₁₀ClN and a molecular weight of 227.69 g/mol. It is characterized as a white to light yellow crystalline solid with a melting point of 204–208 °C and a purity specification of ≥98.0% (GC) from authoritative chemical suppliers . The compound is soluble in organic solvents such as chloroform, ethanol, and dichloromethane, but exhibits limited aqueous solubility, a property typical for this lipophilic scaffold .

Halogenated 2-phenylindole scaffold for medicinal chemistry synthesis
Organic-solvent soluble crystalline building block
Reported purity specification (GC); limited aqueous solubility

Why 2-(4-Chlorophenyl)-1H-indole Cannot Be Interchanged with 2-Phenylindole Analogs


The presence, position, and nature of the halogen substituent on the 2-phenyl ring of the indole scaffold are critical determinants of biological activity, physicochemical properties, and synthetic utility. Direct comparison reveals that 2-phenyl-1H-indole (CAS 948-65-2) lacks the chlorine atom, which significantly alters its electronic properties and biological target engagement profile . Conversely, substitution with bromine yields 2-(4-bromophenyl)-1H-indole (CAS 6127-49-7), which introduces different steric and electronic effects that can influence receptor binding affinity and metabolic stability . These structural variations preclude simple interchangeability in research applications, as even minor modifications to the indole scaffold can lead to substantial differences in potency, selectivity, and overall pharmacological profile. The evidence presented below quantifies these differentiation points.

Cl vs H 2-Phenyl-1H-indole lacks the chlorine atom; electronic properties and target engagement profiles may shift significantly.
Cl vs Br 2-(4-Bromophenyl)-1H-indole introduces steric and electronic differences that can alter receptor binding and metabolic stability.
Scaffold sensitivity Minor modifications to the indole core may lead to substantial differences in reported potency and selectivity; direct interchangeability is not supported.

Quantitative Evidence: 2-(4-Chlorophenyl)-1H-indole vs. Reference Compounds


In Vivo Anti-Inflammatory Efficacy & Safety vs. Phenylbutazone

In a direct head-to-head comparison in a carrageenan-induced rat paw edema model, the lead derivative 3-(2'-methyl indolidene aminothiazol-4'-yl)-2-(4-chlorophenyl) indole (3b) demonstrated superior anti-inflammatory activity compared to the reference drug phenylbutazone. This derivative, which contains the 2-(4-chlorophenyl)-1H-indole core, exhibited a higher percentage of edema inhibition alongside a more favorable safety profile characterized by lower ulcerogenic liability and reduced acute toxicity at the tested dose [1].

Anti-inflammatory comparison
Head-to-head
Higher edema inhibition, lower ulcerogenic liability vs. phenylbutazone in rat carrageenan model (50 mg/kg p.o.)
Reported anti-inflammatory endpoint context
Data to verify; abstract only
Anti-inflammatory drug discovery COX inhibition In vivo pharmacology

Cytotoxic Activity of 3-Thiocyanatoindoles: Role of the 2-(4-Chlorophenyl) Group

A structure-activity relationship (SAR) study of 3-thiocyanato-1H-indoles evaluated antiproliferative activity against four human cancer cell lines (HL60, HEP-2, NCI-H292, MCF-7). The 2-(4-chlorophenyl)-3-thiocyanato-1H-indole derivative exhibited 'slightly less active' potency compared to the N-phenyl and 1-methyl-2-(4-chlorophenyl) analogs, which demonstrated 'good to high potency' (IC50 ≤ 6 μM). Notably, the parent 2-(4-chlorophenyl)-N-methylindole (without the 3-thiocyanato group) was 'essentially inactive', highlighting the crucial role of the thiocyanato moiety [1].

Cytotoxicity rank order
Head-to-head
Potency rank: N-phenyl > 1-methyl-2-(4-chlorophenyl) > 2-(4-chlorophenyl) derivative (HL60, HEP-2, NCI-H292, MCF-7)
Supports structure-activity relationship context
IC50 values not detailed; review for cell panel
Anticancer drug discovery Cytotoxicity Structure-activity relationship (SAR)

Thiosemicarbazone Derivative Cytotoxicity vs. Etoposide in Lung & Liver Cancer

A series of indole-thiosemicarbazone derivatives were synthesized and evaluated for cytotoxic activity against MCF-7 (breast), A-549 (lung), and Hep-G2 (liver) cancer cell lines. The derivative (2E)-2-{[2-(4-chlorophenyl)-1H-indol-3-yl]methylidene}-N-(4-methoxyphenyl)hydrazinecarbothioamide (8l) emerged as the most potent compound against A-549 and Hep-G2, exhibiting at least three times greater potency than the reference chemotherapeutic agent etoposide [1].

Cytotoxicity vs. etoposide
Head-to-head
Derivative 8l ≥3-fold more potent than etoposide against A-549 and Hep-G2 cell lines
Reported cytotoxicity endpoint context; supports lead optimization
Model-specific; review for reproducibility
Anticancer drug discovery Thiosemicarbazone derivatives Apoptosis induction

Applications of 2-(4-Chlorophenyl)-1H-indole in Drug Discovery & Synthesis


Scaffold for Anti-Inflammatory Agents with Improved Safety

Research programs focused on developing novel NSAIDs or anti-inflammatory agents with reduced gastrointestinal and systemic toxicity should prioritize the 2-(4-chlorophenyl)-1H-indole scaffold. The evidence from Singh et al. (2008) demonstrates that derivatives of this core can achieve superior in vivo efficacy and a better safety profile compared to phenylbutazone, a classic NSAID [1]. This scaffold is particularly well-suited for exploring COX-2 selective inhibition or alternative anti-inflammatory mechanisms, as the chlorine substituent can be leveraged for halogen bonding interactions that enhance target affinity and selectivity. Medicinal chemists can use this compound as a starting point for iterative structure-activity relationship (SAR) studies aimed at optimizing the therapeutic index.

Precursor for Thiosemicarbazone Anticancer Agents in Lung & Liver Cancer

For oncology drug discovery efforts aimed at lung (A-549) and liver (Hep-G2) cancers, 2-(4-chlorophenyl)-1H-indole serves as an essential synthetic precursor. The work by Bakherad et al. (2019) validates that functionalization at the 3-position of this indole core, specifically to generate thiosemicarbazone derivatives, yields compounds with cytotoxic potency that is at least three times greater than etoposide [2]. The 4-chlorophenyl moiety is integral to this enhanced activity, likely contributing to favorable molecular interactions with cellular targets and promoting apoptosis. Researchers can utilize this compound to synthesize focused libraries of thiosemicarbazone analogs for lead optimization and mechanistic studies of cell death pathways.

SAR Probe for Halogen Substitution in 2-Phenylindoles

Given the distinct pharmacological profiles observed for 2-phenylindoles with different halogen substitutions (H, Cl, Br), 2-(4-chlorophenyl)-1H-indole is an ideal tool compound for systematic structure-activity relationship (SAR) studies. As noted in comparative analyses , the presence and nature of the halogen atom significantly impact biological activity and chemical reactivity. Researchers can use this compound alongside its unsubstituted (2-phenyl-1H-indole) and brominated (2-(4-bromophenyl)-1H-indole) analogs to deconvolute the contributions of halogen bonding, steric bulk, and electronic effects to target engagement, metabolic stability, and overall pharmacological efficacy. This comparative approach is critical for rational drug design and for understanding the molecular determinants of biological activity in this privileged scaffold class.

Building Block for Diversified Indole Libraries

2-(4-Chlorophenyl)-1H-indole is a versatile building block for generating diverse compound libraries through chemical transformations. The 3-position of the indole ring is amenable to various functionalizations, including formylation, thiocyanation, and Mannich reactions, as evidenced by the synthesis of biologically active derivatives in the cited literature [1][2]. Furthermore, the 4-chlorophenyl group can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, allowing for further diversification of the aryl moiety . This compound is therefore highly valuable for medicinal chemistry groups engaged in hit-to-lead optimization and for chemical biology labs seeking to create novel probes.

Application
Selection Property
Validation Focus
Anti-inflammatory drug discovery
Scaffold for improved therapeutic-index studies
In vivo anti-inflammatory and gastrointestinal tolerability endpoints
Oncology drug discovery (lung/liver)
Synthetic precursor for thiosemicarbazone anticancer agents
Cytotoxicity assay endpoints and apoptosis pathway interpretation
Halogen SAR studies
Halogen substitution comparison (H, Cl, Br)
Binding affinity, metabolic stability, and selectivity profiling
Diversified indole library synthesis
Synthetic versatility at 3-position and cross-coupling
Lead optimization and chemical probe development

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